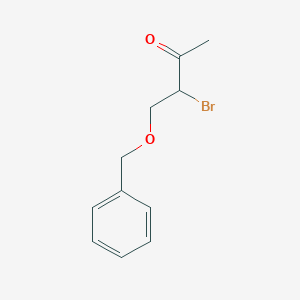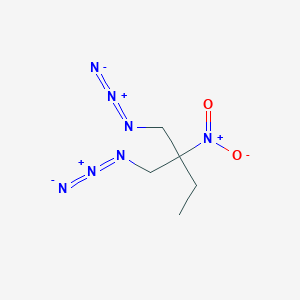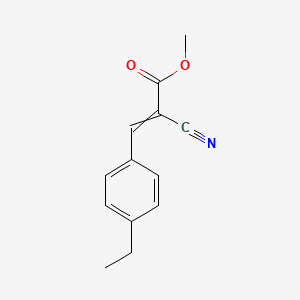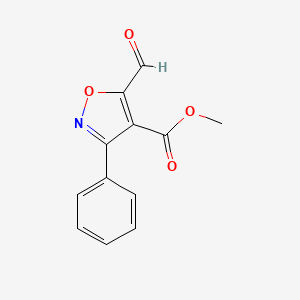
2-Butanone, 3-bromo-4-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3-bromo-4-(phenylmethoxy)- is an organic compound with the molecular formula C11H13BrO2 It is a derivative of butanone, where the hydrogen atoms at the 3rd and 4th positions are substituted with a bromine atom and a phenylmethoxy group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-bromo-4-(phenylmethoxy)- typically involves the bromination of 2-butanone followed by the introduction of the phenylmethoxy group. One common method is as follows:
Bromination of 2-Butanone: 2-Butanone is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-butanone.
Introduction of Phenylmethoxy Group: The 3-bromo-2-butanone is then reacted with phenylmethanol in the presence of a base such as sodium hydride to form 2-Butanone, 3-bromo-4-(phenylmethoxy)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 3-bromo-4-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Butanone, 3-bromo-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3-bromo-4-(phenylmethoxy)- depends on its specific application. In biochemical studies, it may act by binding to active sites of enzymes, thereby inhibiting their activity. The phenylmethoxy group can enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-butanone: Lacks the phenylmethoxy group, making it less complex and potentially less specific in its interactions.
4-Phenyl-2-butanone: Lacks the bromine atom, which may affect its reactivity and chemical properties.
2-Butanone, 3-chloro-4-(phenylmethoxy)-: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
Uniqueness
2-Butanone, 3-bromo-4-(phenylmethoxy)- is unique due to the presence of both the bromine atom and the phenylmethoxy group, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and specificity in various chemical and biological contexts.
Propiedades
Número CAS |
144329-43-1 |
|---|---|
Fórmula molecular |
C11H13BrO2 |
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
3-bromo-4-phenylmethoxybutan-2-one |
InChI |
InChI=1S/C11H13BrO2/c1-9(13)11(12)8-14-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
Clave InChI |
DTHWHRXWVGXLFM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(COCC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)

![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)


![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)


![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
